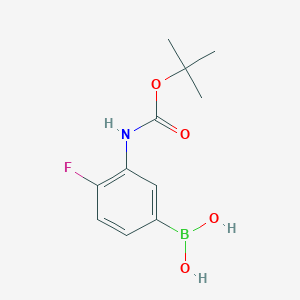

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid

CAS No.: 1704069-72-6

Cat. No.: VC2953966

Molecular Formula: C11H15BFNO4

Molecular Weight: 255.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704069-72-6 |

|---|---|

| Molecular Formula | C11H15BFNO4 |

| Molecular Weight | 255.05 g/mol |

| IUPAC Name | [4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) |

| Standard InChI Key | PPCCJWGXGNNJOM-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)F)NC(=O)OC(C)(C)C)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)F)NC(=O)OC(C)(C)C)(O)O |

Introduction

Chemical Identity and Structure

Basic Information

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1704069-72-6 |

| Molecular Formula | C₁₁H₁₅BFNO₄ |

| Molecular Weight | 255.05 g/mol |

| IUPAC Name | [4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amine and a fluorine atom. Its structure provides unique reactivity possibilities for various chemical transformations and biological interactions.

Structural Characteristics

The compound's structure can be represented by several notations:

| Notation Type | Representation |

|---|---|

| InChI | InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) |

| InChI Key | PPCCJWGXGNNJOM-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=C(C=C1)F)NC(=O)OC(C)(C)C)(O)O |

These structural representations allow for accurate chemical database searches and computational analyses . The presence of the Boc-protected amine and fluorine atom on the phenyl ring distinguishes this compound from similar boronic acid derivatives.

Physical and Chemical Properties

Physical Properties

The compound exists as a solid at room temperature and exhibits the following properties:

| Property | Description |

|---|---|

| Appearance | Solid |

| Solubility | Soluble in methanol and other organic solvents |

| Storage Conditions | Store at room temperature in a cool, dark place, away from moisture |

| Stability | Relatively stable under standard laboratory conditions |

These properties influence the compound's handling and application in laboratory and industrial settings .

Chemical Reactivity

The reactivity of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is primarily determined by its three key functional groups:

-

The boronic acid group can form reversible covalent bonds with diols, participate in cross-coupling reactions, and undergo oxidation to form phenols.

-

The Boc-protected amine can be deprotected under acidic conditions to yield a free amine, which can then participate in further reactions.

-

The fluorine atom enhances the compound's binding affinity and specificity towards certain biomolecules, contributing to its potential pharmaceutical applications.

This combination of functional groups enables the compound to participate in a diverse range of chemical transformations, making it valuable in organic synthesis and medicinal chemistry.

Synthesis Methods

Synthetic Routes

The synthesis of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid typically involves a multi-step process:

-

Boc Protection: The amine group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

-

Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Alternative synthetic approaches may involve:

-

Direct borylation of a suitably protected fluoroaniline

-

Fluorination of a preformed Boc-protected aminophenylboronic acid

-

Use of boron reagents like bis(pinacolato)diboron (B₂pin₂) with appropriate catalysts

Reaction Conditions and Optimization

Recent advances in synthesis methodologies have focused on improving yields and reducing side reactions:

| Parameter | Optimized Conditions |

|---|---|

| Temperature | Room temperature for Boc protection; higher temperatures for borylation |

| Catalysts | Palladium catalysts for borylation reactions |

| Solvents | Acetonitrile for Boc protection; toluene or ethanol for borylation |

| Bases | K₂CO₃ or similar bases for cross-coupling reactions |

| Borylation Reagents | B₂pin₂ or other boron sources |

Chemical Reactions

Key Reactions

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid participates in several important chemical reactions:

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction with aryl halides forms biaryl compounds, which are essential intermediates in the synthesis of various pharmaceuticals and materials. The reaction typically involves:

-

Palladium catalysts

-

Bases like potassium carbonate

-

Solvents such as toluene or ethanol

Oxidation Reactions

The boronic acid group can be oxidized to form phenols using:

-

Hydrogen peroxide

-

Sodium perborate

-

Other oxidizing agents

Deprotection Reactions

The Boc-protected amine can undergo deprotection under acidic conditions:

This deprotection yields the free amine, which can then participate in further reactions such as amide formation.

Reaction Products

The major products from reactions involving (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid include:

-

Biaryl compounds from Suzuki-Miyaura coupling

-

Phenols from oxidation of the boronic acid group

-

Free amines from deprotection of the Boc group

These products serve as valuable intermediates in the synthesis of more complex molecules with applications in pharmaceuticals and materials science.

Biological Activity

Pharmacological Properties

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid exhibits significant biological activity, particularly in relation to enzyme inhibition:

| Target | Activity | Mechanism |

|---|---|---|

| Serine Proteases | Inhibition | Formation of covalent bond with active site serine residue |

| Proteasomes | Inhibition | Leading to accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells |

| GSK-3β | Competitive inhibition | Strong potency with nanomolar IC₅₀ values |

The boronic acid group forms reversible covalent bonds with diols, a functional group present in many biomolecules, contributing to the compound's biological activities.

Cellular Effects

At the cellular level, (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid:

-

Modulates cell signaling pathways

-

Affects gene expression

-

Influences cellular metabolism

The compound can inhibit proteasome activity, leading to apoptosis in cancer cells, while the presence of the Boc protecting group enhances its stability and cellular uptake.

Cytotoxicity Profile

Cytotoxicity studies have revealed that the compound has a favorable safety profile:

| Concentration (μM) | Cell Line | Viability (%) |

|---|---|---|

| 0.1 | HT-22 | 98 |

| 1.0 | HT-22 | 95 |

| 10.0 | HT-22 | 92 |

| 50.0 | BV-2 | 90 |

| 100.0 | BV-2 | 85 |

These results suggest that the compound may be a promising candidate for further development as a therapeutic agent without substantial cytotoxic effects at concentrations up to 10 μM.

Applications in Research and Industry

Organic Synthesis Applications

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid serves as a valuable building block in organic synthesis:

-

Cross-Coupling Reactions: The compound participates in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

-

Synthesis of Complex Molecules: It is used to create more complex structures with specific functional groups and properties.

-

Functional Materials Development: The compound can be employed to create functional materials such as polymers and hydrogels with applications in drug delivery systems.

Medicinal Chemistry Applications

In medicinal chemistry, (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid has significant potential:

-

Anticancer Research: The compound has been studied for its potential as an anticancer agent, particularly due to its ability to inhibit proteasomes, which can induce apoptosis in cancer cells.

-

Drug Development: This compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals.

-

Kinase Inhibition: Recent studies have highlighted the compound's inhibitory effects on various kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 Beta), which is implicated in numerous cellular processes.

-

Sensor Development: Boronic acids can form reversible complexes with sugars and other diols, making them useful in sensor technology, particularly for glucose detection in diabetes management.

| Desired Concentration | Amount of Compound Required |

|---|---|

| 1 mM from 1 mg | 3.9206 mL solvent |

| 5 mM from 1 mg | 0.7841 mL solvent |

| 10 mM from 1 mg | 0.3921 mL solvent |

| 1 mM from 5 mg | 19.6032 mL solvent |

| 5 mM from 5 mg | 3.9206 mL solvent |

| 10 mM from 5 mg | 1.9603 mL solvent |

| 1 mM from 10 mg | 39.2065 mL solvent |

| 5 mM from 10 mg | 7.8413 mL solvent |

| 10 mM from 10 mg | 3.9206 mL solvent |

These calculations are based on the compound's molecular weight of 255.05 g/mol .

Comparison with Similar Compounds

Structural Analogues

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid can be compared with several structural analogues:

| Compound | Molecular Weight | Distinctive Features | Key Differences |

|---|---|---|---|

| Phenylboronic Acid | 121.93 g/mol | Simple structure | Lacks both Boc-protected amine and fluorine substituent |

| 4-Fluorophenylboronic Acid | 139.92 g/mol | Contains fluorine | Lacks the Boc-protected amine |

| (3-Aminophenyl)boronic Acid | 136.94 g/mol | Contains free amine | Lacks Boc protection and fluorine substituent |

| (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid | 239.05 g/mol | Contains carbamoyl group | Different linkage pattern between tert-butyl group and amine |

The unique combination of the Boc-protected amine and fluorine substituent in (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Functional Comparison

When compared to similar compounds, (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid offers several advantages:

-

Enhanced stability due to the Boc protecting group

-

Improved binding specificity from the fluorine substituent

-

Versatile reactivity allowing for selective transformations

-

Potential for deprotection and further functionalization

These characteristics make it particularly valuable in applications requiring precise control over reactivity and selectivity, such as in targeted drug development and the synthesis of complex molecular structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume